

# A Comparative Analysis of TYK2 Inhibitors: Deucravacitinib vs. Tyk2-IN-8

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two inhibitors targeting Tyrosine Kinase 2 (TYK2), a key mediator in inflammatory and autoimmune disease signaling pathways: deucravacitinib (Sotyktu), an FDA-approved drug, and **Tyk2-IN-8**, a research compound. This comparison focuses on their mechanisms of action, biochemical and cellular potencies, and selectivity profiles, supported by available experimental data.

#### Introduction to TYK2 and Its Role in Disease

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3.[1] These enzymes are crucial for transducing signals from cytokine receptors on the cell surface to the nucleus, thereby regulating gene expression involved in immunity, inflammation, and hematopoiesis.[2] TYK2 specifically mediates signaling for key cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[2][3] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune and inflammatory disorders, including psoriasis, psoriatic arthritis, and lupus.[4] Consequently, selective inhibition of TYK2 presents a promising therapeutic strategy for these conditions.[5]

Deucravacitinib is a first-in-class, oral, selective, allosteric TYK2 inhibitor.[5] Unlike traditional JAK inhibitors that target the highly conserved ATP-binding site in the catalytic domain (JH1), deucravacitinib binds to the regulatory pseudokinase domain (JH2).[5] This unique mechanism confers high selectivity for TYK2 over other JAK family members, potentially leading to an



improved safety profile.[5][6] **Tyk2-IN-8** is a research compound also described as a selective TYK2 inhibitor.[7]

#### **Mechanism of Action**

The primary distinction between these two inhibitors lies in their binding modality, which dictates their selectivity and functional effects.

Deucravacitinib is an allosteric inhibitor that binds to the TYK2 pseudokinase (JH2) domain.[5] This binding stabilizes an inhibitory interaction between the JH2 domain and the catalytic JH1 domain, locking the enzyme in an inactive conformation.[8] This allosteric mechanism is key to its high selectivity, as the JH2 domains are more distinct among JAK family members than the highly homologous JH1 catalytic domains.[5][9]

**Tyk2-IN-8** is also described as an inhibitor that targets the TYK2-JH2 domain.[7] However, it also shows potent inhibition of the JAK1-JH1 domain, suggesting a different or less selective binding mode compared to deucravacitinib.[7] The lack of comprehensive public data on **Tyk2-IN-8** prevents a more detailed comparison of its precise mechanism.







Check Availability & Pricing

Click to download full resolution via product page

Figure 1. Comparison of Allosteric vs. ATP-Competitive Inhibition Mechanisms.

# Biochemical and Cellular Potency: A Comparative Summary

Quantitative data on the inhibitory activity of deucravacitinib and **Tyk2-IN-8** are summarized below. Deucravacitinib has been extensively characterized in a variety of biochemical and cellular assays, demonstrating potent and highly selective inhibition of TYK2-mediated signaling. Data for **Tyk2-IN-8** is limited, precluding a comprehensive selectivity assessment.

#### **Table 1: Biochemical Inhibitory Activity**



| Target                                                                                                                                                                                                 | Deucravacitinib<br>IC₅₀ (nM) | Tyk2-IN-8 IC₅₀ (nM) | Assay Type          |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------|---------------------|---------------------|
| TYK2 (JH2 Domain)                                                                                                                                                                                      | ~0.2 (K <sub>i</sub> )       | 5.7                 | Radioligand Binding |
| JAK1 (JH1 Domain)                                                                                                                                                                                      | >1000                        | 3.0                 | Enzymatic Assay     |
| JAK2 (JH1 Domain)                                                                                                                                                                                      | >2000                        | Not Available       | Enzymatic Assay     |
| JAK3 (JH1 Domain)                                                                                                                                                                                      | >1000                        | Not Available       | Enzymatic Assay     |
| IC <sub>50</sub> (Half-maximal inhibitory concentration) and K <sub>i</sub> (Inhibition constant) values represent the concentration of the inhibitor required to reduce enzyme activity or binding by |                              |                     |                     |
| 50%. Data for deucravacitinib from cellular assays show >100-fold selectivity for TYK2 over JAK1/3 and >2000-fold over JAK2.[6] Data for Tyk2-IN-8 is from a commercial vendor.[7]                     |                              |                     |                     |

**Table 2: Cellular Inhibitory Activity** 



| Pathway Stimulus   | Cellular Readout            | Deucravacitinib<br>IC₅₀ (nM) | Tyk2-IN-8 IC50 (nM) |
|--------------------|-----------------------------|------------------------------|---------------------|
| IL-23              | STAT3 Phosphorylation       | 2-14                         | Not Available       |
| IL-12              | IFN-y Production            | 2-14                         | Not Available       |
| IFN-α              | STAT1/STAT3 Phosphorylation | 2-14                         | Not Available       |
| GM-CSF (JAK2/JAK2) | STAT5<br>Phosphorylation    | >4000                        | Not Available       |
| IL-2 (JAK1/JAK3)   | STAT5<br>Phosphorylation    | >1000                        | Not Available       |

Cellular IC50 values
demonstrate the
inhibitor's potency in a
biologically relevant
context. Data for
deucravacitinib
reflects its potent
inhibition of TYK2dependent signaling
pathways with minimal

impact on pathways mediated by other

JAKs.[10][11]

### Signaling Pathway and Experimental Workflow

The TYK2 signaling cascade and a typical experimental workflow for assessing inhibitor potency are illustrated below.





Click to download full resolution via product page

**Figure 2.** Simplified TYK2-Mediated JAK-STAT Signaling Pathway.





Click to download full resolution via product page

Figure 3. General Workflow for a Cellular STAT Phosphorylation Assay.

### **Experimental Protocols**

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for assays used to characterize TYK2 inhibitors.

### **Biochemical Kinase Assay (TYK2-JH1 Catalytic Activity)**

This assay measures the direct inhibition of the TYK2 catalytic domain's ability to phosphorylate a substrate.



- Reagents and Materials: Recombinant human TYK2 (JH1 domain), kinase buffer, ATP, and a suitable peptide substrate (e.g., IRS-1tide).[12]
- Procedure: a. Serially dilute the test inhibitor (Deucravacitinib or Tyk2-IN-8) in DMSO and add to a 96-well or 384-well plate. b. Add the TYK2 enzyme and peptide substrate to the wells and incubate for 10-15 minutes at room temperature. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C. e. Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using a detection reagent (e.g., Kinase-Glo®, Transcreener® ADP<sup>2</sup> Assay).[12][13]
- Data Analysis: The luminescence or fluorescence signal is measured using a plate reader.
   The IC<sub>50</sub> value is calculated by fitting the dose-response data to a four-parameter logistic equation.

## Cellular Phospho-STAT Assay (IL-23-induced STAT3 phosphorylation)

This assay measures the inhibitor's ability to block cytokine-induced signaling within a cellular context.

- Reagents and Materials: Human T-cell line (e.g., Kit225) or peripheral blood mononuclear cells (PBMCs), cell culture medium, recombinant human IL-23, test inhibitor, lysis buffer, and antibodies for detecting phosphorylated STAT3 (pSTAT3) and total STAT3.[9][10]
- Procedure: a. Plate the cells and starve them of cytokines for several hours. b. Pre-incubate
  the cells with serially diluted inhibitor for 1-2 hours. c. Stimulate the cells with a predetermined concentration of IL-23 for a short period (e.g., 15-30 minutes). d. Immediately
  lyse the cells to preserve the phosphorylation state of proteins. e. Quantify pSTAT3 levels
  using an appropriate method such as Western blot, ELISA, or flow cytometry.
- Data Analysis: Normalize the pSTAT3 signal to a loading control (e.g., total STAT3 or a housekeeping protein). Calculate the percent inhibition at each inhibitor concentration relative to the stimulated control (no inhibitor). Determine the IC₅₀ value from the resulting dose-response curve.

#### Conclusion



Deucravacitinib is a well-characterized, highly selective, allosteric TYK2 inhibitor with proven clinical efficacy. Its unique mechanism of binding to the JH2 domain results in a superior selectivity profile over other JAK family members, which is evident in both biochemical and cellular assays.[6][11][14]

**Tyk2-IN-8** is a research tool compound that also inhibits TYK2. The currently available data indicates it potently inhibits the TYK2-JH2 domain but also the catalytic JH1 domain of JAK1.[7] The lack of a comprehensive public dataset for **Tyk2-IN-8**, particularly regarding its selectivity against JAK2 and JAK3 and its cellular activity across various cytokine pathways, makes a direct, in-depth comparison with deucravacitinib challenging. Researchers using **Tyk2-IN-8** should be aware of its potential off-target effects on JAK1 and are encouraged to perform comprehensive selectivity profiling for their specific experimental systems.

For drug development professionals, the success of deucravacitinib underscores the therapeutic potential of targeting TYK2 allosterically to achieve selectivity and a favorable risk-benefit profile in the treatment of immune-mediated diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. bms.com [bms.com]
- 3. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]



- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 11. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]
- 12. TYK2 signaling promotes the development of autoreactive CD8+ cytotoxic T lymphocytes and type 1 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of TYK2 Inhibitors: Deucravacitinib vs. Tyk2-IN-8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610013#comparing-tyk2-in-8-to-deucravacitinib]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com